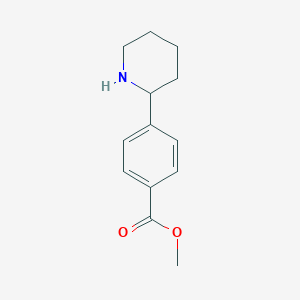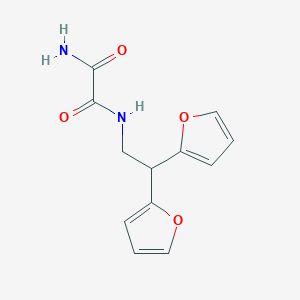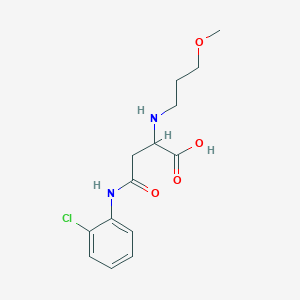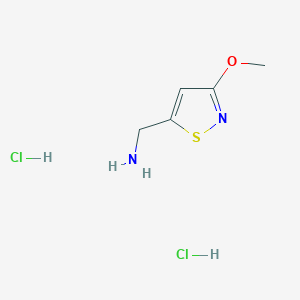
Methyl 4-(piperidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(piperidin-2-yl)benzoate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a benzoate group attached to a piperidine ring at the 2-position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(piperidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects, such as anti-inflammatory and analgesic agents.
Industry: this compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
The safety data sheet for “Methyl 4-(piperidin-2-yl)benzoate” indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Zukünftige Richtungen
Piperidines, including “Methyl 4-(piperidin-2-yl)benzoate”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
Piperidine derivatives, which include methyl 4-(piperidin-2-yl)benzoate, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various biological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various pharmacological activities .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Piperidine derivatives have been associated with various biological activities .
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature could influence its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(piperidin-2-yl)benzoate typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 4-(piperidin-2-yl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(piperidin-4-yl)benzoate: Another piperidine derivative with similar structural features but different substitution patterns.
4-Piperidylbenzoic acid hydrochloride: A related compound used in the synthesis of pharmaceuticals.
Piperidine N-oxide derivatives: Compounds with oxidized piperidine rings that exhibit distinct chemical properties.
Uniqueness: Methyl 4-(piperidin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
methyl 4-piperidin-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNPUNNHRUTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2828192.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)



![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2828199.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)


![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)


![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)
